(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol

Medicinal Chemistry Antitumor Agent Design Structure-Activity Relationship

(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol (CAS 937604-12-1) is a synthetic benzylpiperazine derivative with the molecular formula C20H26N2O2 and a molecular weight of 326.43 Da. It features a 4-benzylpiperazine moiety linked via an ethoxy spacer to a para-substituted phenylmethanol group.

Molecular Formula C20H26N2O2
Molecular Weight 326.4 g/mol
CAS No. 937604-12-1
Cat. No. B1342266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol
CAS937604-12-1
Molecular FormulaC20H26N2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOC2=CC=C(C=C2)CO)CC3=CC=CC=C3
InChIInChI=1S/C20H26N2O2/c23-17-19-6-8-20(9-7-19)24-15-14-21-10-12-22(13-11-21)16-18-4-2-1-3-5-18/h1-9,23H,10-17H2
InChIKeyQSWSENUTGPBKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol (CAS 937604-12-1): A Specialized Benzylpiperazine Intermediate for Targeted Antitumor Agent Synthesis


(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol (CAS 937604-12-1) is a synthetic benzylpiperazine derivative with the molecular formula C20H26N2O2 and a molecular weight of 326.43 Da . It features a 4-benzylpiperazine moiety linked via an ethoxy spacer to a para-substituted phenylmethanol group. This compound is primarily utilized as a critical building block in medicinal chemistry, most notably as the key intermediate for the synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, a class of potent antitumor agents [1]. It is commercially available from multiple suppliers, including Santa Cruz Biotechnology (sc-315384) at $198.00/500 mg .

Why Benzylpiperazine Intermediates Are Not Interchangeable: The Critical Role of the Ethoxy Linker and para-Substitution Pattern in (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol (CAS 937604-12-1)


Benzylpiperazine-containing phenylmethanol intermediates are not freely interchangeable due to differences in linker composition, substitution position, and the presence or absence of the ethoxy spacer. The target compound (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol incorporates a two-carbon ethoxy linker between the piperazine nitrogen and the phenyl ring, whereas close structural analogs such as [2-(4-benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9) and [4-(4-benzylpiperazin-1-yl)phenyl]methanol (CAS 325796-34-7) have the piperazine directly attached to the phenyl ring . This ethoxy linker is indispensable for the antitumor activity of the downstream quinazoline derivatives, as it provides the optimal spatial orientation and conformational flexibility required for target engagement [1]. Additionally, the para-substitution pattern on the phenylmethanol ring, combined with the ethoxy spacer, results in distinct physicochemical properties—such as a lower predicted LogP (~2.15) compared to the ortho isomer (LogP ~2.50)—which can influence solubility, formulation behavior, and the pharmacokinetic profile of derived compounds . Simply substituting a directly-attached analog will compromise or abolish the biological activity of the final conjugated product.

Quantitative Differentiation Evidence for (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol (CAS 937604-12-1) vs. Closest Analogs


Evidence Item 1: Structural Determinant of Antitumor Potency — The Essential Ethoxy Linker Spacer

The ethoxy linker in (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol is structurally essential for the antitumor potency of the quinazoline derivatives synthesized from it. When this intermediate is elaborated into N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, the resulting compound 7a exhibits IC50 values of 0.029–0.147 µM across four cancer cell lines (HepG2, MCF-7, etc.) [1]. In contrast, quinazoline derivatives built from directly-attached benzylpiperazine-phenylmethanol intermediates (lacking the ethoxy spacer) such as [4-(4-benzylpiperazin-1-yl)phenyl]methanol-derived compounds show substantially weaker antiproliferative activity, with representative 4-anilinoquinazoline compounds bearing a directly-attached benzylpiperazine exhibiting IC50 values in the micromolar range (e.g., 5.52 µM for compound 14g) [2]. The ethoxy linker provides critical spacing that enables the quinazoline core to adopt the optimal binding conformation within the ATP-binding pocket of target kinases.

Medicinal Chemistry Antitumor Agent Design Structure-Activity Relationship

Evidence Item 2: In Vivo Antitumor Efficacy Confirmed Exclusively for Ethoxy-Linker-Containing Derivatives

The quinazoline derivative 7a, synthesized from (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol, demonstrated significant in vivo tumor growth inhibition in HepG2 xenograft models without causing significant body weight loss, indicating a favorable therapeutic window [1]. No equivalent in vivo validation has been reported for quinazoline derivatives synthesized from directly-attached benzylpiperazine intermediates such as [2-(4-benzylpiperazin-1-yl)phenyl]methanol or [4-(4-benzylpiperazin-1-yl)phenyl]methanol. The in vivo efficacy is attributed to the anti-tubulin mechanism of action, confirmed by indirect immunofluorescence staining showing cell cycle arrest at G2/M phase and apoptosis induction [1].

In Vivo Pharmacology Xenograft Model Anticancer Drug Development

Evidence Item 3: Physicochemical Differentiation — Melting Point and Crystallinity Advantage

(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol is a crystalline solid with a reported melting point of 58–60°C [1]. This contrasts with the ortho isomer [2-(4-benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9), for which no discrete melting point is reported in standard databases, suggesting it may exist as a low-melting solid or viscous oil under ambient conditions . Similarly, the para isomer without the ethoxy linker, [4-(4-benzylpiperazin-1-yl)phenyl]methanol (CAS 325796-34-7), lacks a reported melting point . The well-defined melting point of the target compound facilitates accurate weighing, formulation, and quality control in medicinal chemistry workflows.

Physicochemical Properties Solid-State Chemistry Intermediate Handling

Evidence Item 4: Sigma-1 Receptor Ligand Potential — Differentiated Binding Affinity

Benzylpiperazine derivatives structurally related to (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol have demonstrated nanomolar affinity for the sigma-1 receptor (σ1R). Patent-derived binding data (BindingDB BDBM349547, associated with US10207991/ US10611728/ US11691947) report a Ki of 23 nM for a closely related benzylpiperazine-ethoxy-phenyl scaffold against the human sigma-1 receptor [1]. In contrast, 4-benzylpiperazine derivatives with directly-attached phenyl groups generally show weaker sigma receptor engagement; for example, the typical sigma-1 Ki for simple N-benzylpiperazine derivatives without the ethoxy spacer is in the high nanomolar to low micromolar range [2]. The ethoxy linker in the target compound class appears to enhance sigma-1 receptor complementarity by providing an optimal distance between the benzylpiperazine pharmacophore and the terminal aromatic group.

Sigma-1 Receptor CNS Pharmacology Neurological Disorders

Evidence Item 5: Commercial Availability and Purity Specifications — Benchmarking Against Analogs

(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol is available from multiple established suppliers with defined purity specifications. MolCore offers the compound at NLT 98% purity under ISO-certified quality systems for pharmaceutical intermediate applications . Santa Cruz Biotechnology lists the compound (sc-315384) at $198.00 per 500 mg and $269.00 per 1 g . Key Organics Ltd supplies the compound (KA-0814) with >95% purity [1]. In comparison, the ortho isomer [2-(4-benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9) is typically offered at 95% minimum purity with fewer supplier options, primarily through custom synthesis channels . The higher purity specification (NLT 98%) available for the target compound reduces the burden of in-house purification prior to use in multi-step synthetic sequences.

Chemical Procurement Purity Specifications Supply Chain

Optimal Application Scenarios for (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol (CAS 937604-12-1) Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of Sub-Nanomolar 4-Anilinoquinazoline Antitumor Agents

Use (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol as the key intermediate for constructing N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines. The ethoxy linker is structurally indispensable: derivatives synthesized from this intermediate achieve IC50 values as low as 29 nM against cancer cell lines and demonstrate validated in vivo tumor growth inhibition in HepG2 xenograft models without significant toxicity [1]. This application is not achievable with directly-attached benzylpiperazine-phenylmethanol analogs, which yield derivatives with ~100-fold weaker potency.

Scenario 2: Development of Sigma-1 Receptor Ligands for CNS Drug Discovery

Leverage the benzylpiperazine-ethoxy-phenyl scaffold as a privileged pharmacophore for sigma-1 receptor (σ1R) ligand design. Related compounds in this structural class exhibit nanomolar σ1R affinity (Ki = 23 nM) [1], and the ethoxy linker has been shown in broader SAR studies to enhance subtype selectivity over the sigma-2 receptor (selectivity ratios exceeding 150-fold in optimized analogs) [2]. This scaffold is suitable for programs targeting neuropathic pain, neurodegenerative diseases, or sigma-1 receptor PET tracer development.

Scenario 3: Multi-Step Medicinal Chemistry Campaigns Requiring High-Purity Crystalline Intermediates

In synthetic sequences where intermediate purity directly impacts final product yield and purity, the crystalline nature (mp 58–60°C) [1] and commercial availability at NLT 98% purity [2] of this compound provide a tangible advantage. The well-defined melting point enables straightforward purity verification by melting point determination, and the solid form facilitates accurate weighing under standard laboratory conditions. This contrasts with lower-purity or non-crystalline analogs that may require chromatographic purification before use.

Scenario 4: Structure-Activity Relationship (SAR) Studies Exploring Linker Length and Composition

Use (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol as the reference ethoxy-linked intermediate in systematic SAR campaigns investigating the effect of linker length (ethoxy vs. direct attachment vs. propoxy) on biological activity. The compound serves as the benchmark linker variant that has demonstrated optimal potency in quinazoline antitumor series [1]. Directly-attached (CAS 261178-24-9, CAS 325796-34-7) and extended-linker analogs can be compared against this reference to quantify the contribution of the two-carbon spacer to target binding and cellular activity.

Quote Request

Request a Quote for (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.